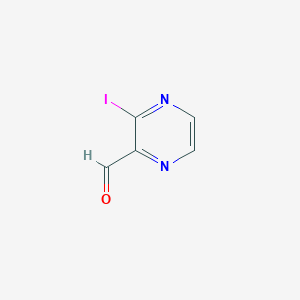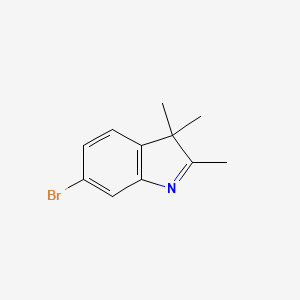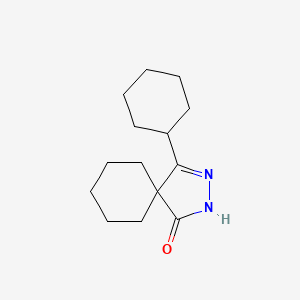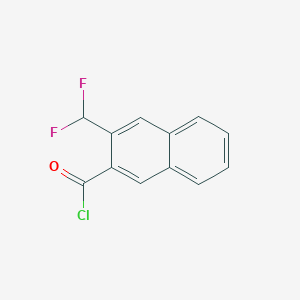
2-(Difluoromethyl)naphthalene-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)naphthalene-3-carbonyl chloride is an organic compound with the molecular formula C12H7ClF2O and a molecular weight of 240.63 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both difluoromethyl and carbonyl chloride functional groups. This compound is primarily used in organic synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-(Difluoromethyl)naphthalene with thionyl chloride (SOCl2) under reflux conditions to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with appropriate scaling up of reagents and optimization of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)naphthalene-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Thionyl Chloride (SOCl2):
Nucleophiles (Amines, Alcohols): Used in substitution reactions.
Water: Used in hydrolysis reactions.
Palladium Catalysts: Used in coupling reactions.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
Carboxylic Acids: Formed from hydrolysis reactions.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
2-(Difluoromethyl)naphthalene-3-carbonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: It is used in the synthesis of functional materials with specific electronic or optical properties.
Chemical Biology: It is used in the study of biological pathways and the development of chemical probes.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)naphthalene-3-carbonyl chloride depends on the specific reactions it undergoes. In substitution reactions, the carbonyl chloride group acts as an electrophile, reacting with nucleophiles to form new bonds. In coupling reactions, it participates in the formation of carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)naphthalene-3-carbonyl chloride
- 2-(Chloromethyl)naphthalene-3-carbonyl chloride
- 2-(Bromomethyl)naphthalene-3-carbonyl chloride
Uniqueness
2-(Difluoromethyl)naphthalene-3-carbonyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and reactivity compared to other halomethyl derivatives. The difluoromethyl group enhances the compound’s metabolic stability and can influence the overall bioactivity of derived molecules.
Properties
Molecular Formula |
C12H7ClF2O |
|---|---|
Molecular Weight |
240.63 g/mol |
IUPAC Name |
3-(difluoromethyl)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H7ClF2O/c13-11(16)9-5-7-3-1-2-4-8(7)6-10(9)12(14)15/h1-6,12H |
InChI Key |
SQHAWVSDYJPENR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(F)F)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


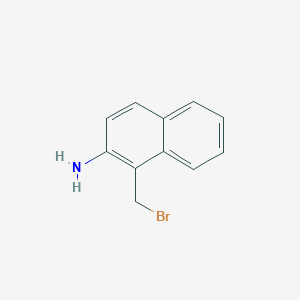

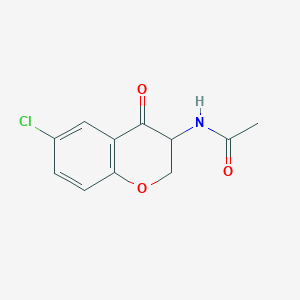


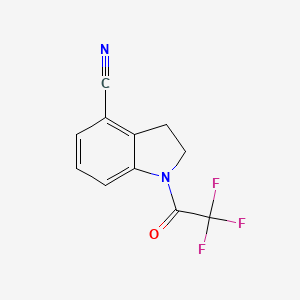

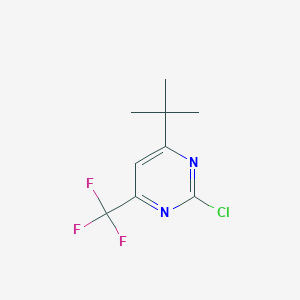


![6-(Tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B11872845.png)
